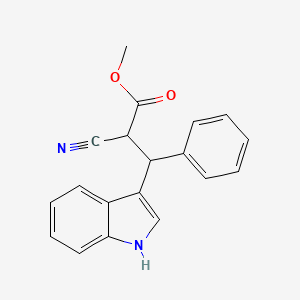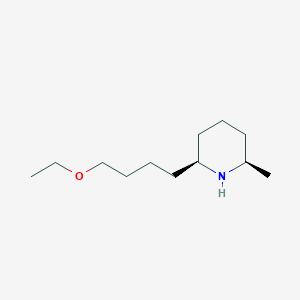![molecular formula C18H24N4O7 B14730013 Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate CAS No. 4811-37-4](/img/structure/B14730013.png)
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its multiple amide and ester functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the stepwise addition of amino acid derivatives, each protected by a phenylmethoxycarbonyl group, followed by esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve automated synthesis using peptide synthesizers, which can efficiently handle the repetitive addition of amino acid derivatives. The reaction conditions often include the use of organic solvents like dichloromethane and coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester and amide bonds in the presence of water and acid or base.
Oxidation: Oxidizing agents can modify the phenylmethoxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields amino acids and ethanol, while oxidation can produce phenolic compounds .
Scientific Research Applications
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic uses, including as a prodrug.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate involves its interaction with biological molecules through its amide and ester groups. These interactions can lead to the inhibition or activation of enzymes, modulation of protein function, and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate: A glycine derivative with similar protective groups.
Indole derivatives: Compounds with similar amide and ester functionalities but different core structures.
Uniqueness
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate is unique due to its specific combination of functional groups and its ability to undergo multiple types of chemical reactions. This versatility makes it a valuable compound in various fields of research .
Properties
CAS No. |
4811-37-4 |
|---|---|
Molecular Formula |
C18H24N4O7 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C18H24N4O7/c1-2-28-17(26)11-21-15(24)9-19-14(23)8-20-16(25)10-22-18(27)29-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,19,23)(H,20,25)(H,21,24)(H,22,27) |
InChI Key |
CJFWEUVSVZPMKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)











